BenchChemオンラインストアへようこそ!

Chrysosplenol C

Cancer Research Natural Product Cytotoxicity Prostate Cancer

Chrysosplenol C (CRSP) is the validated natural scaffold for cardiac myosin ATPase activation (EC50=45µM), producing 53% contractility increase at 10µM in rat ventricular myocytes via a PKC-dependent, β-adrenergic-independent mechanism. Unlike common flavonoids, only CRSP's precise 3,7,3′-trimethoxy-5,6,4′-trihydroxy substitution pattern delivers dual picornavirus inhibition (poliovirus EC50=0.27µg/mL; rhinovirus EC50=1.25µg/mL) and positive inotropic activity. Procurement ensures access to this quantitatively characterized chemotype—not a generic flavonoid—critical for heart failure research and antiviral SAR programs.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
CAS No. 23370-16-3
Cat. No. B1196787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysosplenol C
CAS23370-16-3
Synonymschrysosplenol C
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O
InChIInChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-18(25-3)16(22)13-11(26-17)7-12(24-2)14(20)15(13)21/h4-7,19-21H,1-3H3
InChIKeyQQBSPLCHDUCBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysosplenol C (CAS 23370-16-3): A Naturally Occurring Trimethoxyflavone with Dual Antiviral and Cardiotonic Activity


Chrysosplenol C (CRSP) is a naturally occurring trimethoxyflavone, chemically defined as quercetagetin 3,7,3′-trimethyl ether (5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one) [1][2]. It is a polymethoxylated flavonol isolated from plant species such as Miliusa balansae and Pterocaulon sphacelatum, and is classified as a 4′-hydroxy-3-methoxyflavone—a structural subclass known for potent and specific inhibition of picornaviral replication [3][4]. Chrysosplenol C has drawn research interest for its dual pharmacological profile: it acts as a positive inotropic agent via selective activation of cardiac myosin ATPase (EC50 = 45 µM) while also demonstrating antiviral efficacy against poliovirus (EC50 = 0.27 µg/mL) and rhinovirus (EC50 = 1.25 µg/mL) [5][6][7]. However, its poor aqueous solubility (≈0.07 g/L, logP ≈2.8) presents formulation challenges that differentiate it from synthetic analogs optimized for solubility [8].

Why Chrysosplenol C Cannot Be Replaced by Generic Polymethoxyflavones or Common Flavonoid Scaffolds


Chrysosplenol C possesses a precise methylation pattern—methoxy groups at positions 3, 7, and 3′ combined with free hydroxyls at positions 5, 6, and 4′—that is essential for its dual antiviral and cardiotonic activities [1][2]. The 3-methoxyl and 5-hydroxyl groups are both necessary for antirhinoviral activity, while the 7-methoxy (or a hydrophobic substituent at position 7) critically enhances cardiac myosin ATPase activation and ventricular contractility [3][4]. Closely related flavonoids such as chrysosplenol B (which lacks the 5-hydroxyl), quercetagetin (the fully hydroxylated parent), or axillarin differ in their substitution patterns and consequently exhibit distinct potency, selectivity, and even loss of specific activities [5]. For example, removal of the 7-methoxy group in synthetic chrysosplenol C analogs sharply reduces contractile activity, and omission of the 3-methoxyl abolishes antirhinoviral efficacy [3][4]. Generic substitution by common flavonoids or even structurally similar polymethoxyflavones therefore risks complete loss of the targeted pharmacological function.

Quantitative Differentiation Evidence for Chrysosplenol C Against Closest Analogs


Chrysosplenol C Exhibits Superior Cytotoxicity Against PC3 Prostate Cancer Cells Compared to the Structurally Related 6-Hydroxykaempferol 3,7-Dimethyl Ether

In a direct head-to-head comparison performed within the same study, chrysosplenol C (quercetagetin 3,7,3′-trimethyl ether) demonstrated stronger cytotoxic activity against PC3 prostate cancer cells (IC50 = 46.6 µM) compared to its co-isolated analog 6-Hydroxykaempferol 3,7-dimethyl ether (IC50 = 59.5 µM) [1]. Both flavonols showed only marginal effects (IC50 > 150 µM) against the other five cell lines tested (PNT2, DU145, HaCaT, HTB140, A375), confirming that the potency advantage is cell-type specific rather than general cytotoxicity [1].

Cancer Research Natural Product Cytotoxicity Prostate Cancer

Chrysosplenol C Activates Cardiac Myosin ATPase and Enhances Ventricular Contractility with a Mechanism Distinct from Omecamtiv Mecarbil

Chrysosplenol C increases ventricular cell contractility by 53.0 ± 4.07% at 10 µM and 80.4 ± 2.89% at 50 µM, while activating cardiac myosin ATPase by 28.1 ± 1.20% at 10 µM [1]. In the same assay system, the clinically investigated myosin activator omecamtiv mecarbil produced 59.3 ± 2.60% contractility increase at 0.4 µM and 33.8 ± 4.10% ATPase activation at 1 µM [1]. Although omecamtiv mecarbil is more potent on a molar basis, chrysosplenol C operates through a β-adrenergic-independent mechanism and shows selectivity toward cardiac myosin over other myosin isoforms, as confirmed by comparative ATPase screening of chrysosplenol C analogs [1][2]. The half-maximal effective concentration (EC50) for chrysosplenol C-mediated contractility is 45 ± 7.8 µM [3].

Cardiovascular Research Positive Inotropic Agents Myosin ATPase

Chrysosplenol C Shows Picornavirus-Specific Antiviral Activity with Defined EC50 Values Against Poliovirus and Rhinovirus

Chrysosplenol C, as a 4′-hydroxy-3-methoxyflavone, belongs to a structurally defined group of flavonoids that are potent and specific inhibitors of picornaviral replication [1]. In a poliovirus-induced cytopathic effect assay, chrysosplenol C exhibited an EC50 of 0.27 µg/mL (0.75 µM), with a therapeutic index (CC50/EC50) of approximately 14.5 (CC50 = 3.91 µg/mL in actively growing BGM cells) [1]. Against rhinovirus type 2, the reported EC50 is 1.25 µg/mL [2]. The antiviral activity is contingent on the 3-methoxyl and 5-hydroxyl groups; flavonoids lacking either group show little or no anti-rhinoviral activity [3][4].

Antiviral Research Picornavirus Inhibition Natural Antivirals

Chrysosplenol C Has Lower Aqueous Solubility Than Its 7-Methoxy Synthetic Analog 5c, Creating a Formulation-Driven Differentiation

Chrysosplenol C has a measured aqueous solubility of approximately 0.07 g/L (logP ≈2.8–3.0), rendering it practically insoluble in water [1][2]. In the pharmacophore exploration study, chrysosplenol C exhibited a solubility of 14.08 µg/mL in DMSO/Tyrode solution and tended to precipitate upon standing, whereas the synthetic 7-methoxy analog 5c showed improved solubility of 17.06 µg/mL in the same vehicle and remained in solution [3]. The lipophilic nature of chrysosplenol C necessitates formulation strategies such as solid dispersion with hydrophilic polymers (PVP K-25, PEG 6000) and surfactants (SLS) to achieve adequate dissolution and oral bioavailability [4].

Pharmaceutical Formulation Solubility Enhancement Solid Dispersion

The 3,7,3′-Trimethylation Pattern Confers Chrysosplenol C with a Dual Antiviral–Cardiotonic Profile Not Shared by Its Parent Compound Quercetagetin

Chrysosplenol C is the 3,7,3′-trimethyl ether derivative of quercetagetin [1]. While quercetagetin itself is a non-methylated hexahydroxyflavone, the addition of three methyl groups transforms its bioactivity profile: quercetagetin is primarily characterized as a Pim-1 kinase inhibitor (IC50 = 0.34 µM) and does not display the cardiac myosin ATPase activation seen with chrysosplenol C [2]. The systematic SAR study by Venkateswararao et al. (2015) demonstrated that the flavonoid nucleus of chrysosplenol C is an essential skeleton for positive inotropic activity, and that hydrophobic substituents at the 7-position (such as the native 7-methoxy group) enhance contractility, while the 3-methoxy and 5-hydroxy groups are required for antiviral activity [3][4].

Structure-Activity Relationship Flavonoid Methylation Pharmacophore Mapping

High-Impact Application Scenarios for Chrysosplenol C Procurement Based on Quantitative Differentiation Evidence


Natural Product-Based Positive Inotropic Drug Discovery Requiring β-Adrenergic-Independent Cardiac Myosin Activation

Chrysosplenol C is the validated natural scaffold for cardiac myosin ATPase activation with an EC50 of 45 µM and contractility increases of 53% at 10 µM and 80% at 50 µM in rat ventricular myocytes [1][2]. Unlike β-adrenergic agonists, it operates through a PKC-dependent mechanism independent of β-adrenergic signaling, making it a critical tool compound for heart failure research programs seeking to avoid the desensitization and arrhythmogenic risks associated with chronic β-receptor stimulation [2]. It is also the essential reference standard for SAR campaigns aimed at optimizing the chrysosplenol pharmacophore for improved solubility and potency [1].

Antipicornaviral Lead Discovery Using a Structurally Defined 4′-Hydroxy-3-Methoxyflavone Pharmacophore

With a poliovirus EC50 of 0.27 µg/mL (0.75 µM) and a rhinovirus EC50 of 1.25 µg/mL, chrysosplenol C serves as a quantitatively characterized, specific picornavirus inhibitor that can be used as a positive control or starting scaffold in antiviral screening cascades [3][4]. Its membership in the 4′-hydroxy-3-methoxyflavone subclass, defined by Semple et al. (1999) as potent and picornavirus-specific, ensures that procurement of chrysosplenol C provides access to a validated antiviral chemotype rather than an untested flavonoid [3].

Formulation Science Studies Targeting Solubility Enhancement of Poorly Water-Soluble Flavonoids

Chrysosplenol C, with its low aqueous solubility (≈0.07 g/L) and tendency to precipitate from DMSO/Tyrode stock solutions (14.08 µg/mL), represents an excellent model compound for developing solid dispersion, nanoformulation, or co-crystal strategies aimed at improving the oral bioavailability of lipophilic flavonoids [5][6]. Its well-characterized solubility parameters and the existence of a published optimized solid dispersion formulation (CRSP/PVP/PEG 6000/SLS at 2.0/0.2/1.1/0.7 ratio) provide a benchmark for comparative formulation performance testing [5].

Comparative Cancer Cell Line Profiling of Methoxylated Flavonols for Selective Cytotoxicity

When profiling natural product libraries against panels of cancer cell lines, chrysosplenol C offers a differential cytotoxicity profile: it is 1.28-fold more potent against PC3 prostate cancer cells (IC50 = 46.6 µM) than its co-occurring analog 6-Hydroxykaempferol 3,7-dimethyl ether (IC50 = 59.5 µM), while both compounds spare non-cancerous PNT2 prostate epithelial cells and other cancer lines (IC50 > 150 µM) [7]. This selectivity pattern supports the use of chrysosplenol C as a reference compound in studies investigating the structural determinants of flavonol-mediated cancer cell selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chrysosplenol C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.